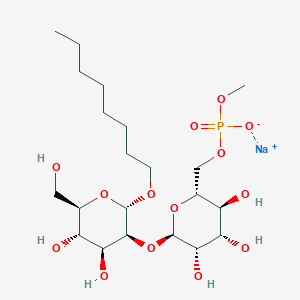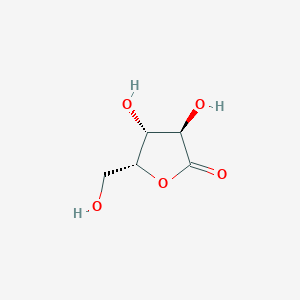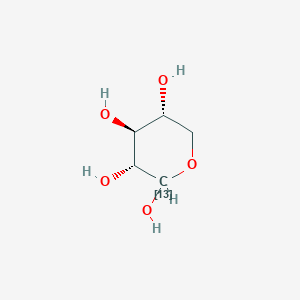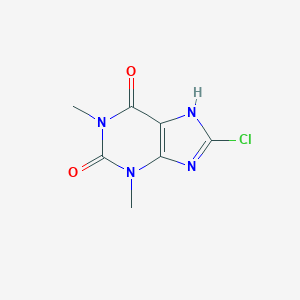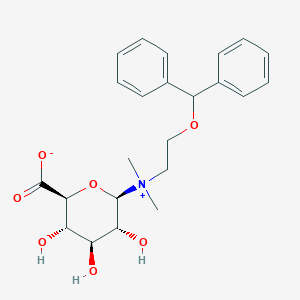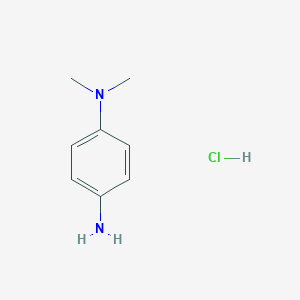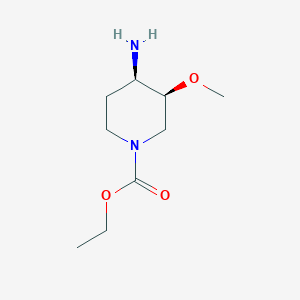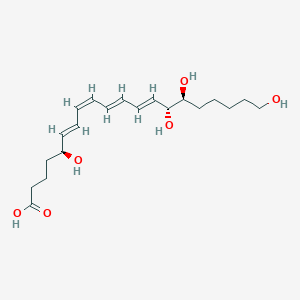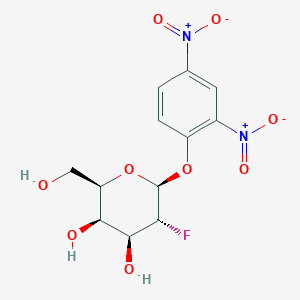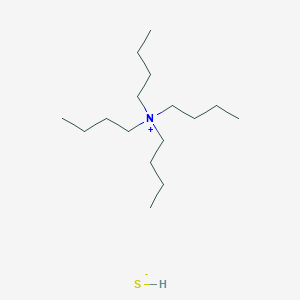
Tetrabutylammonium hydrogen sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium hydrogen sulfide is a chemical compound used as a reagent for thiolation of 1,1-dichloroalkenes .
Synthesis Analysis
While specific synthesis methods for Tetrabutylammonium hydrogen sulfide were not found, it’s known that quaternary ammonium compounds, which Tetrabutylammonium hydrogen sulfide is a part of, are highly soluble in polar solvents due to their ionic nature .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium hydrogen sulfide consists of a positively charged nitrogen atom surrounded by four butyl groups . The hydrogen sulfide part of the molecule carries a negative charge .Physical And Chemical Properties Analysis
Tetrabutylammonium hydrogen sulfide is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Source of HS(-) for H2S and Anion-Binding Research
Tetrabutylammonium hydrosulfide (NBu4SH) serves as a convenient source of HS(-), soluble in organic solutions. It's particularly useful in the research of H2S and anion-binding, offering a significant utility due to the expanding roles of hydrogen sulfide in various (patho)physiological processes. This compound is anticipated to be a crucial asset for researchers focusing on the chemical mechanisms of H2S and differentiating the reactivity between H2S and HS(-) (Hartle et al., 2015).
Catalyst for Selective Oxidation of Sulfides
Tetrabutylammonium tribromide impregnated on MCM-48 demonstrates high efficiency as a heterogeneous catalyst for the selective oxidation of sulfides in an ethanolic medium. This catalyst ensures rapid reaction times and good yields without over-oxidation of substrates, showcasing its potential in chemical synthesis processes (Gogoi, Hazarika, & Barman, 2015).
Electrochemical Behavior in Battery Systems
In the realm of electrochemical systems, tetrabutylammonium hydrogen sulfate acts as an ion-pairing reagent with properties akin to ionic liquids. Its incorporation as an electrolyte additive in lead acid batteries has been shown to impact hydrogen and oxygen overpotential, as well as the formation of the anodic layer on lead–antimony–tin grid alloys. The presence of this compound influences the morphology and electrochemical behavior of the grid surface, pointing towards its potential in enhancing battery performance (Rezaei & Taki, 2008).
Catalyst in Synthesis Reactions
Tetrabutylammonium hydrogen sulfate serves as an effective catalyst in various synthesis reactions. It has been utilized for the one-pot, multi-component synthesis of highly substituted dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles, and in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. These applications highlight its role in streamlining complex chemical syntheses and improving the efficiency of such processes (Sajadikhah & Hazeri, 2014; Shaabani, Bazgir, & Arab-Ameri, 2004) (Shaabani, Bazgir, & Arab-Ameri, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
sulfanide;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium hydrogen sulfide | |
CAS RN |
84030-21-7 |
Source


|
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

